

What is the function of Sorting Nexin 7?

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An In-Depth Technical Guide to the Function of Sorting Nexin 7

Abstract

Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of peripheral membrane proteins, characterized by the presence of a Phox (PX) domain for phosphoinositide binding. As part of the SNX-BAR subgroup, SNX7 also contains a Bin/Amphiphysin/Rvs (BAR) domain, enabling it to sense and induce membrane curvature. SNX7 plays a critical role in various intracellular trafficking events, most notably in the regulation of autophagy through its heterodimerization with SNX4 to control ATG9A trafficking.[1][2] It is also involved in endolysosomal degradation of cargo, such as the Amyloid Precursor Protein (APP), and exhibits anti-apoptotic functions.[3][4][5] Dysregulation of SNX7 has been implicated in several pathologies, including cancer and Alzheimer's disease, where its role can be either tumor-suppressive or oncogenic depending on the cellular context.[2][3][4] This document provides a comprehensive overview of the molecular functions, regulatory mechanisms, and disease relevance of SNX7, supported by experimental methodologies and pathway diagrams.

Introduction to Sorting Nexin 7

The sorting nexins are a large family of proteins essential for orchestrating the sorting and transport of cargo within the complex endocytic network.[1][6][7] Their defining feature is the PX domain, which facilitates their recruitment to endosomal membranes by binding to specific phosphoinositides, primarily phosphatidylinositol 3-phosphate (PtdIns(3)P).[8][9][10]

SNX7 belongs to the SNX-BAR subfamily, a group of twelve proteins in the human genome that possess a C-terminal BAR domain in addition to the PX domain.[8][11] This dual-domain



architecture allows **SNX7** to couple membrane binding with membrane remodeling, a crucial function for the formation of tubular transport carriers from endosomes.[5][8][12] **SNX7** is localized to early endosomes, vesicles, and the cytoplasm, where it participates in the regulation of endocytosis and intracellular trafficking.[3][13][14][15] Unlike some SNX-BAR proteins, **SNX7** does not form stable homodimers and functions primarily as part of a heterodimeric complex, most notably with SNX4.[1][4]

N-terminus

PX Domain
(Phosphoinositide Binding)

BAR Domain
(Dimerization & Membrane Curvature)

C-terminus

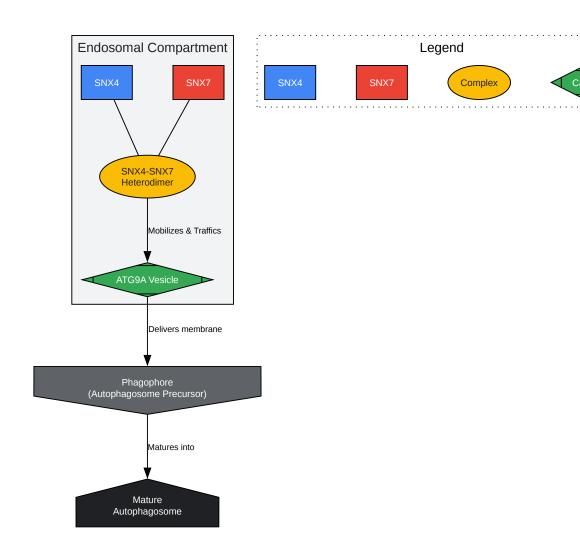
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Caption: Domain architecture of Sorting Nexin 7 (SNX7).

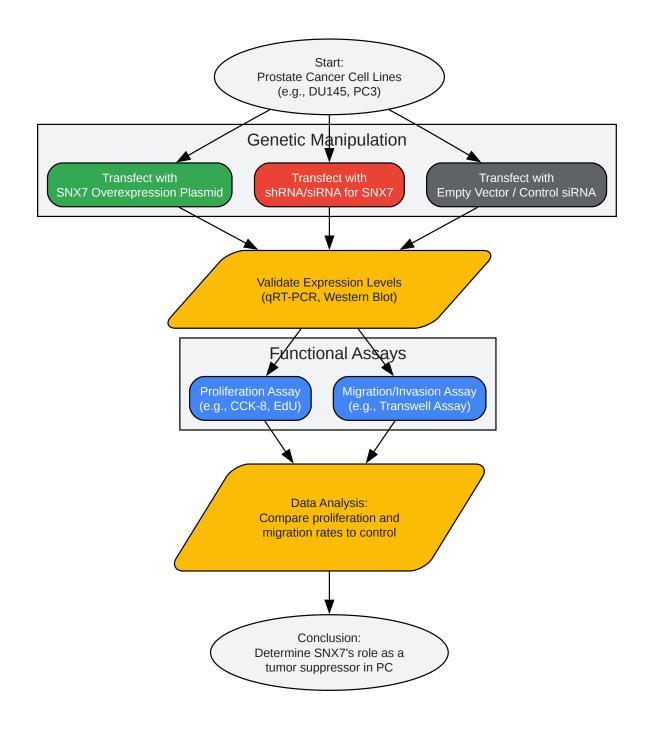
Core Molecular Functions Regulation of Autophagy

A primary and well-characterized function of **SNX7** is its critical role in autophagy. **SNX7** forms a stable and functional heterodimer with SNX4.[1] This SNX4-**SNX7** complex is a key positive regulator of autophagosome assembly in mammalian cells.[1] Its main role is to mobilize ATG9A, the only multi-spanning transmembrane protein essential for autophagy, from membranes in the juxtanuclear region to sites of autophagosome formation in response to autophagy stimuli.[1][2] The coordinated action of the PX and BAR domains within the SNX4-**SNX7** dimer is required for stable endosomal association and function.[1] Disruption of this complex leads to the mis-trafficking and retention of ATG9A, which in turn impairs the kinetics of autophagosome assembly.[1]









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